1-(4-Nitrophenyl)piperazin-2-one
Overview
Description
1-(4-Nitrophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11N3O3 It is characterized by the presence of a piperazine ring substituted with a nitrophenyl group
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Nitrophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential bacterial processes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biological macromolecules.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazin-2-one can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazin-2-one: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.
1-(4-Methylphenyl)piperazin-2-one: Contains a methylphenyl group, leading to different chemical and biological properties.
1-(4-Fluorophenyl)piperazin-2-one: The fluorophenyl group imparts unique reactivity compared to the nitrophenyl group.
Properties
IUPAC Name |
1-(4-nitrophenyl)piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-11-5-6-12(10)8-1-3-9(4-2-8)13(15)16/h1-4,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGONHNTRRRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630849 | |
Record name | 1-(4-Nitrophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-38-4 | |
Record name | 1-(4-Nitrophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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